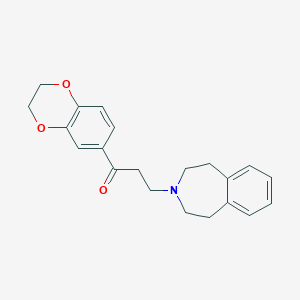
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a dopaminergic agent that acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been studied extensively for its potential therapeutic applications in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects associated with current treatments. In depression, this compound has been shown to improve mood and cognitive function. In ADHD, this compound has been shown to improve attention and reduce hyperactivity.
Wirkmechanismus
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion. By binding to the receptor, this compound increases the release of dopamine, a neurotransmitter that plays a key role in these functions. This compound also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, which can lead to improved motor function, mood, and cognitive function. This compound has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in attention and mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. However, this compound is a synthetic compound that requires expertise in organic chemistry for its synthesis. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly. Additionally, further research is needed to understand the long-term effects of this compound and its potential side effects.
Synthesemethoden
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis method for this compound is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4,5-tetrahydro-3H-3-benzazepine to form the desired product, this compound.
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-1-one |
InChI |
InChI=1S/C21H23NO3/c23-19(18-5-6-20-21(15-18)25-14-13-24-20)9-12-22-10-7-16-3-1-2-4-17(16)8-11-22/h1-6,15H,7-14H2 |
InChI-Schlüssel |
ZCDKQGFVOBMWRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4 |
Kanonische SMILES |
C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)



![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)


